Methyl 2-(3-methoxycyclohexyl)acetate

描述

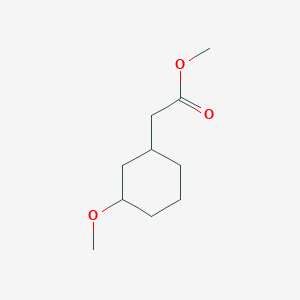

Methyl 2-(3-methoxycyclohexyl)acetate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a methoxy group and an acetate ester

属性

IUPAC Name |

methyl 2-(3-methoxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYVTIKHPHNOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxycyclohexyl)acetate typically involves the esterification of 3-methoxycyclohexanol with acetic acid or its derivatives. The reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance reaction rates and efficiency .

化学反应分析

Types of Reactions

Methyl 2-(3-methoxycyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxycyclohexanone or 3-methoxycyclohexanoic acid.

Reduction: Formation of 3-methoxycyclohexanol.

Substitution: Formation of various substituted cyclohexyl acetates depending on the nucleophile used.

科学研究应用

Methyl 2-(3-methoxycyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

作用机制

The mechanism of action of Methyl 2-(3-methoxycyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the formation of 3-methoxycyclohexanol and acetic acid. These metabolites can further participate in various biochemical pathways .

相似化合物的比较

Similar Compounds

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate: A similar compound with an amino group instead of a methoxy group.

2-methylcyclohexyl acetate: Another related compound with a methyl group on the cyclohexane ring.

Uniqueness

Methyl 2-(3-methoxycyclohexyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group and acetate ester make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

生物活性

Methyl 2-(3-methoxycyclohexyl)acetate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological macromolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a methoxy group attached to a cyclohexyl ring. Its chemical structure can be represented as follows:

- Molecular Weight: 210.27 g/mol

- Appearance: Colorless liquid

- Solubility: Soluble in organic solvents such as ethanol and methanol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate biochemical pathways, impacting cellular processes such as metabolism, signal transduction, and gene expression.

Key Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptors: It could interact with receptor proteins, influencing cellular signaling mechanisms.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

3. Neuroprotective Effects

Recent investigations have revealed that this compound may exert neuroprotective effects. In animal models of neurodegeneration, the compound improved cognitive function and reduced neuronal loss, suggesting its applicability in neurodegenerative disease therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in a marked decrease in behavioral deficits compared to untreated controls. Histological analysis further confirmed reduced neuronal apoptosis.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics: The compound demonstrated favorable absorption and distribution characteristics in animal models.

- Safety Profile: Toxicological assessments indicated low toxicity levels at therapeutic doses, supporting its potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。